molecular formula C17H17IO3 B14178483 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 923595-13-5

2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane

Cat. No.: B14178483
CAS No.: 923595-13-5
M. Wt: 396.22 g/mol
InChI Key: AMKZHKFWJJDBSZ-UHFFFAOYSA-N
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Description

2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodophenoxy group, a phenyl group, and a dioxolane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include iodophenol derivatives, hydroxy derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Iodophenoxy)ethanol
  • 2-(2-Iodophenoxy)ethylamine
  • 2-(2-Iodophenoxy)ethyl acetate

Uniqueness

2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity to the molecule. This makes it a valuable compound for various applications compared to its simpler analogs.

Properties

CAS No.

923595-13-5

Molecular Formula

C17H17IO3

Molecular Weight

396.22 g/mol

IUPAC Name

2-[2-(2-iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C17H17IO3/c18-15-8-4-5-9-16(15)19-11-10-17(20-12-13-21-17)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

AMKZHKFWJJDBSZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCOC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

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